![molecular formula C14H14O B3059431 [1,1'-Biphenyl]-2-ethanol CAS No. 111033-77-3](/img/structure/B3059431.png)
[1,1'-Biphenyl]-2-ethanol
Overview
Description
[1,1'-Biphenyl]-2-ethanol, systematically named 2-([1,1'-biphenyl]-2-yloxy)ethanol (CAS: 7501-02-2), is a biphenyl derivative with an ethoxy-hydroxyl functional group attached to the 2-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₄O₂, and it has a molecular weight of 214.26 g/mol . The compound is also referred to as the β-hydroxyethyl ether of o-phenylphenol, highlighting its ether-alcohol hybrid structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ethanol typically involves the Grignard reaction. One common method is the reaction of 2-bromobiphenyl with ethylene oxide in the presence of magnesium to form the Grignard reagent, which is then hydrolyzed to yield [1,1’-Biphenyl]-2-ethanol .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ethanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-ethanol can undergo oxidation reactions to form [1,1’-Biphenyl]-2-acetaldehyde or [1,1’-Biphenyl]-2-acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form [1,1’-Biphenyl]-2-ethane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: [1,1’-Biphenyl]-2-acetaldehyde, [1,1’-Biphenyl]-2-acetic acid.
Reduction: [1,1’-Biphenyl]-2-ethane.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[1,1’-Biphenyl]-2-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares [1,1'-Biphenyl]-2-ethanol with three categories of analogous compounds: alkyl-substituted biphenyls, hydroxylated biphenyls, and polychlorinated biphenyls (PCBs). Key differences in molecular structure, physicochemical properties, and applications are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogues
Comparison with Alkyl-Substituted Biphenyls
2-Methylbiphenyl (CAS: 643-58-3)
- Structure: A methyl group replaces the ethanol-ether chain in this compound.
- Properties: Lower molecular weight (168.23 g/mol) and non-polar nature due to the absence of oxygenated functional groups .
- Applications: Used as a precursor in organic synthesis and as a non-polar solvent. Its simplicity contrasts with the polar, reactive nature of this compound.
Comparison with Hydroxylated Biphenyls
2-Biphenylol and 3-Biphenylol
- Structure: Feature a hydroxyl (-OH) group at the 2- or 3-position of the biphenyl ring, unlike the ethoxy-hydroxyl group in this compound .
- Properties: Higher acidity due to the phenolic -OH group, enhancing solubility in polar solvents. This compound’s ether linkage reduces acidity but increases flexibility.
- Applications: 2-Biphenylol derivatives are used in drug synthesis (e.g., anti-inflammatory agents), whereas this compound may serve as a linker in polymer chemistry.
Comparison with Polychlorinated Biphenyls (PCBs)
PCBs, such as PCB-147 (2,2',3,4',5,6-hexachlorobiphenyl; CAS: 68194-13-8) and PCB-195 (octachlorobiphenyl; CAS: 35694-08-7), are halogenated derivatives with distinct properties :
- Structure : Multiple chlorine substituents increase molecular weight (e.g., PCB-147: 360.88 g/mol ) and lipophilicity.
- In contrast, this compound’s oxygenated groups enhance biodegradability.
- Applications: PCBs were historically used in transformers and capacitors but are now banned due to carcinogenicity . This compound lacks such environmental risks.
Key Research Findings
Polarity and Solubility: The ether and hydroxyl groups in this compound make it more soluble in polar solvents (e.g., ethanol, acetone) than alkyl-substituted biphenyls or PCBs .
Reactivity : The hydroxyl group enables participation in hydrogen bonding, while the ether linkage provides steric protection, reducing oxidation compared to biphenylols .
Biological Activity
[1,1'-Biphenyl]-2-ethanol, a biphenyl derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound consists of two phenyl rings connected by a hydroxyl group at the second position of one of the rings. Its chemical formula is . The compound's structure allows for interactions with biological targets, potentially influencing its activity in various biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antioxidant Activity : Compounds with biphenyl structures are often investigated for their antioxidant properties. Studies indicate that biphenyl derivatives can scavenge free radicals, which may contribute to their protective effects against oxidative stress .
- Enzyme Inhibition : Certain biphenyl derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition may have implications for skin whitening agents and treatments for hyperpigmentation .
- Antimicrobial Properties : Some studies suggest that biphenyl compounds exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
A study evaluating the antioxidant capacity of several biphenyl derivatives indicated that this compound demonstrated significant free radical scavenging ability. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a dose-dependent response in scavenging activity.
Concentration (µM) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
Enzyme Inhibition
Inhibition studies on tyrosinase revealed that this compound competes effectively with other substrates. The IC50 value was determined to be approximately 30 µM, indicating moderate inhibitory potential compared to standard inhibitors.
Compound | IC50 (µM) |
---|---|
This compound | 30 |
Kojic Acid | 20 |
Arbutin | 35 |
Antimicrobial Activity
A series of tests evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 40 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. Modifications at different positions on the biphenyl framework have been shown to enhance or diminish biological effects. For instance, substituents on the phenolic hydroxyl group can significantly alter antioxidant and enzyme inhibitory activities.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1,1'-Biphenyl]-2-ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of biphenyl derivatives often employs Friedel-Crafts acylation or alkylation. For this compound, a plausible route involves reacting biphenyl with acetyl chloride or ethanol derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes controlling stoichiometry, reaction temperature (typically 0–50°C), and solvent polarity. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm molecular structure and substitution patterns (¹H and ¹³C NMR) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in biphenyl-derivative studies .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC/Purity Checks : To assess compound purity and identify byproducts .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM, THF, or DMSO. Solubility tests guide solvent selection for reactions .
- Melting Point : Determines stability under thermal conditions (e.g., during synthesis or storage).
- LogP : Predicts bioavailability and environmental persistence; computational tools like DFT can estimate this .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution, frontier molecular orbitals, and reaction pathways. For example:
- Reactivity Prediction : Identify electrophilic/nucleophilic sites for functionalization .
- Transition State Analysis : Simulate reaction mechanisms (e.g., acylation) to optimize activation energies .
- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal lattices, aiding in co-crystal design .
Q. What strategies resolve contradictions in reported biological activities of biphenyl derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or structural modifications. Solutions include:
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines) .
- Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., hydroxyl, methoxy groups) to isolate bioactive moieties .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from EPA or NIST-validated protocols .
Q. How can researchers assess the environmental impact of this compound?
- Methodological Answer : Key steps involve:
- Biodegradability Tests : Use OECD 301 guidelines to measure microbial degradation rates .
- Ecotoxicology Assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) .
- Lifecycle Analysis (LCA) : Track synthesis byproducts and disposal pathways to minimize ecological harm .
Q. Methodological Tables
Synthetic Optimization Parameters | Typical Conditions | Impact on Yield |
---|---|---|
Catalyst (AlCl₃) concentration | 1.0–2.0 eq. | Higher eq. increases acylation |
Reaction temperature | 25–50°C | Elevated temps reduce side-reactions |
Solvent polarity | Low (DCM) vs. high (DMF) | Polar solvents may stabilize intermediates |
Computational Tools | Application | Reference |
---|---|---|
DFT (B3LYP/6-31G*) | Electronic structure prediction | |
Hirshfeld Surface Analysis | Crystal packing visualization | |
Molecular Dynamics (MD) | Solvent interaction modeling |
Properties
IUPAC Name |
2-(2-phenylphenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSPLCIOVILMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622046 | |
Record name | 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111033-77-3 | |
Record name | 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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